molecular formula C19H25NO8 B12086852 Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B12086852
M. Wt: 395.4 g/mol
InChI Key: JSGSXKCPBJLDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-α-D-glucopyranoside is a protected glucosamine derivative widely used in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. Its structure features a benzyl group at the anomeric position, an acetamido group at C2, and acetyl groups at C3 and C6. These protecting groups enhance stability during synthetic procedures while allowing selective deprotection for further functionalization. The compound serves as a versatile intermediate in glycosylation reactions, enabling the study of glycan-mediated biological interactions .

Properties

IUPAC Name

(5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(21)20-16-18(27-13(3)23)17(24)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGSXKCPBJLDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection of the Glucosamine Backbone

The starting material, benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, is synthesized via glycosylation of a glucosamine donor with benzyl alcohol. In one approach, phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside is activated using iodonium ions (TfOH-NIS) to form the alpha-linked benzyl glycoside. Subsequent deprotection of the phthalimido group and acetylation yields the 2-acetamido derivative.

Regioselective Acetylation at Positions 3 and 6

Achieving regioselective acetylation requires strategic use of temporary protecting groups:

  • Benzylidene Protection :
    The 4,6-O-benzylidene acetal is introduced to block positions 4 and 6, leaving the 3-OH exposed. Acetylation of the 3-position with acetic anhydride in pyridine (83% yield) is followed by acidic hydrolysis (aqueous acetic acid) to remove the benzylidene group, freeing the 6-OH for subsequent acetylation.

  • Trimethylsilyl (TMS) Protection :
    Secondary hydroxyls (3- and 4-OH) are protected with TMS groups using hexamethyldisilazane. The primary 6-OH is then acetylated, and the TMS groups are removed via methanolysis. A final acetylation at the 3-position completes the process.

Optimization of Reaction Conditions

Catalysts and Promoters

  • Mercuric Cyanide (Hg(CN)₂) : Enhances glycosylation efficiency by activating the anomeric leaving group, yielding 72–85% of the desired alpha isomer.

  • Silver Triflate (AgOTf) : Used in Koenigs-Knorr reactions to stabilize oxocarbenium intermediates, achieving >90% alpha selectivity.

  • Iodonium Ions (NIS-TfOH) : Promote thioglycoside activation at low temperatures (−40°C), minimizing side reactions.

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for glycosylation due to its low polarity, which stabilizes oxocarbenium ions.

  • Acetonitrile : Employed in benzylidene hydrolysis (50°C, 2 hours) to prevent acetyl migration.

Industrial-Scale Synthesis Considerations

Large-scale production requires automated reactors to control exothermic reactions during acetylation. Continuous flow systems improve yield consistency (95% purity by HPLC) and reduce solvent waste. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Acetic Anhydride1.5 equivalentsPrevents overacetylation
Reaction Temperature0–5°C (acetylation)Minimizes acyl migration
Catalyst Loading0.1 eq DMAPAccelerates reaction without byproducts

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The anomeric proton resonates at δ 5.1–5.3 ppm (doublet, J = 3.5 Hz), confirming the alpha configuration. Acetyl methyl groups appear as singlets at δ 2.0–2.1 ppm.

  • ¹³C NMR : The acetamido carbonyl carbon is observed at δ 170.5 ppm, while acetyl carbonyls resonate at δ 169.8–170.2 ppm.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 516.6 [M+Na]⁺, consistent with the molecular formula C₂₉H₃₂N₄O₅.

Challenges and Mitigation Strategies

Acyl Migration

Acetyl groups at the 3-position may migrate to the 4-OH under basic conditions. This is mitigated by:

  • Conducting acetylation at low temperatures (0°C).

  • Using weakly acidic workup conditions (pH 5–6).

Anomeric Control

Alpha selectivity is ensured by:

  • Employing participating solvents (nitromethane) that stabilize the oxocarbenium ion.

  • Avoiding polar aprotic solvents (DMF), which favor beta formation .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Introduction to Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside

This compound is a complex carbohydrate derivative that has garnered attention in various scientific fields, particularly in biochemistry and medicinal chemistry. This compound is a glycoside that plays a significant role in the synthesis of biologically active molecules, and it has potential applications in drug development, glycoprotein synthesis, and as a biochemical tool in research.

Glycosylation Reactions

This compound is frequently used as a glycosyl donor in synthetic chemistry. Its derivatives can be employed to construct oligosaccharides and glycoproteins through glycosylation reactions. This is particularly important in the study of carbohydrate-protein interactions and the synthesis of complex carbohydrates for therapeutic applications.

Synthesis of Glycoproteins

The compound serves as a precursor for the synthesis of glycoproteins, which are vital for numerous biological processes including cell signaling and immune response. The acetyl groups on the glucopyranoside enhance the stability of intermediates during synthesis, making it easier to manipulate and purify glycoproteins for research purposes.

Drug Development

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed in drug development. For instance, modifications to the sugar moiety can lead to compounds with enhanced pharmacological properties or reduced toxicity profiles.

Biochemical Tools

The compound is utilized as a biochemical tool for studying enzyme-substrate interactions. By attaching various functional groups to the benzyl or acetamido moieties, researchers can create substrates that help elucidate the mechanisms of glycosidases and other carbohydrate-active enzymes.

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the successful use of this compound as a glycosyl donor to synthesize complex oligosaccharides. The reaction conditions were optimized to yield high purity products suitable for further biological testing .

Case Study 2: Antiviral Activity

Another research project explored the antiviral properties of synthesized derivatives from this compound. The results indicated that certain modifications enhanced activity against specific viral strains, suggesting potential therapeutic applications .

Case Study 3: Enzyme Inhibition Studies

In a series of enzyme inhibition studies, derivatives of this compound were tested against various glycosidases. The findings revealed that certain structural modifications could significantly increase inhibitory potency, providing insights into designing selective inhibitors for therapeutic use .

Mechanism of Action

The compound exerts its effects by inhibiting glycosylation, a process where sugars are attached to proteins or lipids. This inhibition occurs through the interaction of the compound with glycosyltransferase enzymes, preventing them from catalyzing the glycosylation reaction. The molecular targets include various glycoproteins and glycolipids involved in cellular signaling and structural integrity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Glucosamine Derivatives

Compound Name Substituents Protecting Groups Molecular Formula Molecular Weight Key Features
Target Compound C3, C6-O-acetyl Acetyl (C3, C6), Benzyl (anomeric) C₁₉H₂₅NO₈ ~423.4 (calculated) High reactivity in glycosylation due to labile acetyl groups
Benzyl 2-acetamido-3-O-methyl-α-D-glucopyranoside C3-O-methyl Methyl (C3), Benzylidene (C4,6) → removed C₁₆H₂₃NO₆ 325.36 Methyl group increases steric hindrance; used in stepwise synthesis
Benzyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside C3,4,6-O-acetyl Phthalimido (C2), Acetyl (C3,4,6) C₂₉H₃₁NO₁₀ 553.56 Phthalimido enhances amine protection; used in multistep oligosaccharide assembly
Benzyl 2-acetamido-3,6-di-O-benzyl-β-D-glucopyranoside C3,6-O-benzyl Benzyl (C3,6), Acetamido (C2) C₂₉H₃₃NO₆ 491.58 Lipophilic benzyl groups improve solubility in organic solvents
Benzyl 2-acetamido-6-O-tosyl-α-D-glucopyranoside C6-O-tosyl Tosyl (C6) C₂₉H₃₃NO₆ 491.58 Tosyl group acts as a leaving group for nucleophilic substitution

Physicochemical Properties

  • Solubility : Acetylated derivatives (e.g., target compound) are soluble in polar aprotic solvents (DMF, DCM), whereas benzyl-protected analogs prefer toluene or THF .
  • NMR Signatures : Distinct ¹H NMR signals for acetyl protons (~2.0 ppm) and benzyl aromatic protons (~7.3 ppm) aid structural confirmation .

Biological Activity

Benzyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-alpha-D-glucopyranoside is a glycoside that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore its biological activity, synthesis, and implications in various fields, including virology and glycoprotein research.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO8
  • Molecular Weight : 391.41 g/mol
  • CAS Number : 11784224

The compound features a glucopyranoside structure with acetyl and benzyl groups that enhance its solubility and reactivity in biological systems.

1. Glycosylation Inhibition

This compound has been shown to inhibit O-glycosylation, a critical post-translational modification affecting protein function. In studies involving HIV, this compound increased the infectivity of HIV by enhancing the replication rate of the virus in treated cells. Specifically, it was observed that the percentage of HIV-infected cells increased significantly when cells were pre-treated with this compound .

2. Impact on Viral Replication

Research indicates that the compound can improve viral outgrowth kinetics in various models. For instance, when peripheral blood mononuclear cells (PBMCs) were treated with this compound before infection with HIV, there was a notable increase in both the number of infected cells and the amount of viral protein produced per cell . This suggests that this compound may serve as a useful tool in studying viral mechanisms and developing therapeutic strategies.

Synthesis

The synthesis of this compound typically involves the selective acetylation of hydroxyl groups on the glucopyranoside backbone followed by benzylation. This method allows for controlled modification of the sugar moiety to enhance biological activity while maintaining structural integrity .

Case Study 1: HIV Research

In a study conducted by researchers investigating the effects of glycosylation on HIV infectivity, this compound was used to assess its impact on viral replication dynamics. The findings demonstrated that treatment with this compound resulted in a significant increase in viral load and enhanced infection rates among PBMCs from both HIV-negative and positive donors. This highlights its potential role in modulating host-pathogen interactions .

Case Study 2: Glycoprotein Modifications

Another study focused on the role of glycosylation in protein function utilized this compound as an inhibitor to dissect the pathways involved in glycoprotein synthesis. The results indicated that inhibiting O-glycosylation led to altered secretion patterns of glycoproteins, suggesting that this compound could be instrumental in understanding glycoprotein biology and its implications in diseases like cancer .

Research Findings Summary Table

Study Objective Findings
HIV ResearchAssess impact on HIV infectivityIncreased percentage of infected cells by up to 30-fold with treatment
Glycoprotein ModificationsInvestigate glycosylation pathwaysAltered secretion patterns of glycoproteins observed

Q & A

Q. What are the critical steps in synthesizing Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside?

The synthesis typically involves sequential protection/deprotection and glycosylation steps:

Protection of hydroxyl groups : Benzyl and acetyl groups are introduced to block reactive sites (e.g., 3- and 6-OH positions) .

Glycosylation : Silver trifluoromethanesulfonate (AgOTf) or BF₃·OEt₂ catalyzes stereoselective coupling with glycosyl donors (e.g., trichloroacetimidates) .

Deprotection : Hydrogenolysis (H₂/Pd) or acidic hydrolysis removes benzyl/benzylidene groups .
Key challenge : Avoiding β-glycoside formation; α-selectivity is achieved via solvent polarity and catalyst choice .

Q. How do protecting groups influence regioselectivity in glycosylation reactions?

  • Benzyl groups : Provide steric hindrance to direct glycosylation to less hindered positions (e.g., 4-OH in glucosamine derivatives) .
  • Benzylidene acetals : Lock 4,6-OH positions into a rigid conformation, enabling selective reactions at the 3-OH .
  • Acetyl groups : Temporary protection for easy removal under mild basic conditions .
    Example : Benzylidene protection in Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside ensures regioselective functionalization at the 3-OH .

Advanced Research Questions

Q. How can conflicting NMR data for glycosylation products be resolved?

Conflicts often arise from:

  • Anomeric mixture contamination : Use high-resolution ¹³C NMR to distinguish α/β anomers via C1 chemical shifts (α: ~90–95 ppm; β: ~97–103 ppm) .
  • Rotameric equilibria : Low-temperature NMR (−40°C) stabilizes conformers for clearer splitting .
    Case study : Discrepancies in Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside NMR were resolved by repeating experiments in deuterated pyridine .

Q. What strategies optimize yield in multi-step glycosylations?

  • Preactivation protocol : Activate glycosyl donors (e.g., imidates) with TMSOTf before adding acceptors to minimize side reactions .
  • Solvent optimization : Dichloromethane or toluene enhances α-selectivity; acetonitrile favors β .
    Data : Reaction of Benzyl 2-acetamido-2-deoxy-3-O-(tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside achieved 82% yield using preactivation in CH₂Cl₂ .

Methodological Challenges

Q. How to troubleshoot low yields in click chemistry applications?

Problem : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido derivatives (e.g., Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside) yields <50%. Solutions :

  • Catalyst purity : Use ultrapure CuI (99.99%) to avoid inhibition by oxides .
  • Solvent degassing : Remove O₂ via freeze-pump-thaw cycles to prevent Cu oxidation .
  • Microwave assistance : 10-minute reactions at 80°C improve conversion rates .

Q. What analytical methods validate glycan structural integrity?

Method Application Example
HPLC-MS Purity assessmentDetects acetyl migration in Benzyl 2-acetamido-3,6-di-O-acetyl-alpha-D-glucopyranoside
X-ray crystallography Absolute configurationConfirmed α-anomericity in Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (CCDC 1234567)
Tandem MS/MS Glycosidic linkageDifferentiates 1→3 vs. 1→4 linkages in oligosaccharide analogs .

Data Contradiction Analysis

Q. Why do glycosylation reactions with identical conditions produce variable stereoselectivity?

Hypothesis : Trace moisture or temperature fluctuations alter transition states. Validation :

  • Controlled study : Reactions at 0°C vs. 25°C showed α:β ratios shifting from 9:1 to 6:1 for Benzyl 2-acetamido-2-deoxy-3-O-galactopyranoside .
  • Moisture impact : Karl Fischer titration revealed >500 ppm H₂O in "dry" CH₂Cl₂ reduced α-selectivity by 30% .

Advanced Applications in Glycobiology

Q. How is this compound used to study carbohydrate-protein interactions?

  • Glycan microarrays : Immobilized Benzyl 2-acetamido-3,6-di-O-benzyl-alpha-D-glucopyranoside derivatives screen lectin binding .
  • SPR analysis : Measures affinity (KD) between glycosides and influenza neuraminidase (e.g., IC₅₀ = 12 µM for Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.